molecular formula C15H18N2O3 B12336097 Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- CAS No. 1951441-35-2

Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-

Cat. No.: B12336097
CAS No.: 1951441-35-2
M. Wt: 274.31 g/mol
InChI Key: VLRCGOIJRCQQCB-UHFFFAOYSA-N
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Description

Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- is a complex organic compound with a unique structure that combines elements of both acetamide and quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with acetamide under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and purity, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine

Uniqueness

Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- is unique due to its specific structural features that combine elements of both acetamide and quinoline derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1951441-35-2

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-(3-butanoyl-2-oxo-1,4-dihydroquinolin-3-yl)acetamide

InChI

InChI=1S/C15H18N2O3/c1-3-6-13(19)15(17-10(2)18)9-11-7-4-5-8-12(11)16-14(15)20/h4-5,7-8H,3,6,9H2,1-2H3,(H,16,20)(H,17,18)

InChI Key

VLRCGOIJRCQQCB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CC2=CC=CC=C2NC1=O)NC(=O)C

Origin of Product

United States

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